molecular formula C5H9NO B2711981 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane CAS No. 5169-43-7

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane

Cat. No.: B2711981
CAS No.: 5169-43-7
M. Wt: 99.133
InChI Key: WVWSMZDWFRYRCL-UHFFFAOYSA-N
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Description

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the stereoselective intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis .

Industrial Production Methods

While specific industrial production methods for 6-methyl-3-oxa-6-azabicyclo[31The use of photoredox catalysis and metalloradical catalysis can be adapted for larger-scale production with appropriate optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyclopropenes, aminocyclopropanes, and alpha-diazoacetates. Reaction conditions often involve the use of photoredox catalysts, blue LED irradiation, and Co(II)-based metalloradical catalysis .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes yields bicyclic scaffolds with three contiguous stereocenters .

Mechanism of Action

The mechanism by which 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane stands out due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the bicyclic ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWSMZDWFRYRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5169-43-7
Record name 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
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